Pentanenitrile, 2,2'-azobis-
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Overview
Description
Preparation Methods
The synthesis of Pentanenitrile, 2,2’-azobis- involves the reaction of 2-amino-2,4-dimethylpentanenitrile with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide. The reaction is typically carried out at temperatures ranging from -10°C to 30°C . The process involves several steps:
Reaction of 2-amino-2,4-dimethylpentanenitrile with metal hypochlorite: This step produces the desired azonitrile compound.
Use of quaternary ammonium compounds and ionic bromide: These compounds improve the filtering and drying characteristics of the product.
Temperature control: Maintaining the reaction temperature within the specified range is crucial for optimal yield and purity.
Chemical Reactions Analysis
Pentanenitrile, 2,2’-azobis- undergoes various chemical reactions, primarily involving the generation of free radicals. Some key reactions include:
Decomposition: Upon heating or exposure to light, the compound decomposes to form cyanoisopropyl radicals.
Radical polymerization: The generated radicals can initiate polymerization reactions, making the compound valuable in the synthesis of polymers.
Thermal degradation: The compound’s thermal stability and degradation behavior have been studied under different conditions, including aerobic and anaerobic environments.
Scientific Research Applications
Pentanenitrile, 2,2’-azobis- has several scientific research applications, including:
Polymer synthesis: It is widely used as a free radical initiator in the production of various polymers, such as polyvinyl chloride and polyacrylonitrile.
Nanoparticle synthesis: The compound is used in the preparation of polymeric and hybrid inorganic-organic nanoparticles.
Thermal stability studies: Researchers study its thermal stability and degradation kinetics to understand its behavior under different conditions.
Biological research: It has been used to enhance caspase-dependent apoptosis induced by hyperthermia.
Mechanism of Action
The mechanism of action of Pentanenitrile, 2,2’-azobis- involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, particularly polymerization. The compound enhances caspase-dependent apoptosis by generating free radicals that interact with cellular components .
Comparison with Similar Compounds
Pentanenitrile, 2,2’-azobis- is similar to other azo initiators, such as 2,2’-azobis(2-methylbutyronitrile) and 1,1’-azobis(cyclohexanecarbonitrile). it has unique properties that make it suitable for specific applications:
Thermal stability: It has distinct thermal stability characteristics compared to other azo initiators.
Radical generation: The cyanoisopropyl radicals generated upon decomposition are particularly effective in initiating polymerization reactions.
Applications: Its use in nanoparticle synthesis and biological research sets it apart from other similar compounds
Similar compounds include:
- 2,2’-azobis(2-methylbutyronitrile)
- 1,1’-azobis(cyclohexanecarbonitrile)
- 2,2’-azobis(2,4-dimethyl-4-methoxypentanenitrile)
Properties
CAS No. |
22909-93-9 |
---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(1-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
WDHFRWNUJIDVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)N=NC(CCC)C#N |
Origin of Product |
United States |
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